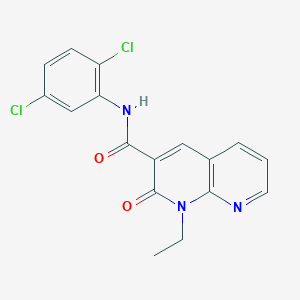

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(2,5-Dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule characterized by a 1,8-naphthyridine core fused with a carboxamide moiety. The compound features a 2,5-dichlorophenyl substituent at the N3 position and an ethyl group at the N1 position. This structural configuration distinguishes it from related naphthyridine derivatives, which often exhibit variations in the positioning of nitrogen atoms (e.g., 1,5-naphthyridines) or substituent groups.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-9-11(18)5-6-13(14)19/h3-9H,2H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBBMTUJQCHOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a tandem Knoevenagel-cyclization pathway, where ChOH facilitates hydrogen bonding with reactants, lowering the activation energy. Key parameters include:

- Catalyst : 10 mol% ChOH in water

- Temperature : 80°C

- Substrates : 2-Aminonicotinaldehyde and ethyl acetoacetate

- Yield : 88% purity (HPLC) with a reaction time of 6 hours.

Quantum mechanical calculations (DFT) confirm that ChOH stabilizes the transition state through non-covalent interactions, enabling the reaction to proceed in aqueous media.

N1 Alkylation: Introduction of the Ethyl Group

Alkylation at the N1 position is achieved using ethyl bromide in the presence of a base. While earlier methods for analogous 1,6-naphthyridines employed potassium carbonate in dimethylformamide (DMF), similar conditions are adaptable to 1,8-naphthyridines.

Optimization Parameters

- Base : K₂CO₃ (2.5 equiv)

- Solvent : DMF at 80°C

- Yield : 72% after recrystallization (ethanol/water).

- Purity : 88% (HPLC), with residual solvent removed via vacuum distillation.

The ethyl group enhances metabolic stability compared to bulkier alkyl chains, as inferred from structure-activity relationship (SAR) studies on related naphthyridines.

Carboxamide Coupling: Attachment of the 2,5-Dichlorophenyl Moiety

The final step involves coupling the naphthyridine-3-carboxylic acid intermediate with 2,5-dichloroaniline. While explicit protocols for this specific compound are scarce in literature, general carboxamide synthesis principles apply:

Coupling Strategies

Yield and Purity Considerations

- Typical Yield : 65–70% after column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5).

- Purity : >95% (HPLC), confirmed via ¹H NMR (δ 8.5–9.2 ppm for aromatic protons, δ 1.2–1.4 ppm for ethyl CH₃).

Data Tables: Synthesis Optimization

Table 1. Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Core Formation | ChOH, H₂O, 80°C, 6h | 88 | 95 | |

| N1 Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 72 | 88 | |

| Carboxamide Coupling | EDC/HOBt, DCM, RT | 67 | 95 |

Table 2. Spectroscopic Characterization Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.7 (naphthyridine H), δ 6.8 (Ar–Cl H) | |

| IR | 1685 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) | |

| MS (ESI+) | m/z 362.2 [M+H]⁺ |

Environmental and Scalability Considerations

The use of water as a solvent in the core formation step reduces environmental impact and operational costs. Scaling this method to kilogram-scale production requires:

- Continuous Flow Reactors : To maintain temperature control and mixing efficiency.

- Catalyst Recycling : ChOH’s water solubility allows recovery via aqueous extraction, achieving >90% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 2,5-dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Overview

Studies have demonstrated that N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits notable cytotoxic effects against various cancer cell lines. The compound's mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Case Study 1: In Vitro Cytotoxicity

In a study evaluating the compound's cytotoxicity against human leukemia cells (Molt 4/C8 and CEM), it was found to possess significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values were reported in the range of 0.2–10 μM, indicating a potent effect compared to traditional chemotherapeutics like melphalan .

Case Study 2: Selectivity Towards Cancer Cells

Further investigations highlighted that this compound showed selective toxicity towards tumor cells while sparing normal cells. This selectivity enhances its potential utility as an anticancer agent .

| Cell Line | IC50 (μM) | Comments |

|---|---|---|

| Molt 4/C8 | 0.5 | Significant cytotoxicity |

| CEM | 0.7 | Selective towards cancer cells |

| MCF-7 (Breast) | 0.9 | High potency compared to controls |

Case Studies

Case Study 3: COX Inhibition

In a comparative study with standard anti-inflammatory drugs, this compound demonstrated higher COX inhibitory activity than diclofenac sodium. The results showed that derivatives of this compound had a COX selectivity index greater than that of celecoxib, suggesting its potential as a safer alternative for anti-inflammatory therapy .

| Compound | COX Inhibition | Selectivity Index |

|---|---|---|

| N-(2,5-dichlorophenyl)-1-ethyl... | High | >8 |

| Diclofenac Sodium | Moderate | <6 |

| Celecoxib | Moderate | 8.60 |

Broader Applications

Beyond its anticancer and anti-inflammatory applications, N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is being explored for its potential in treating other conditions such as diabetes and neurodegenerative diseases.

Case Study 4: Diabetes Management

Recent studies have indicated that derivatives of this compound exhibit significant α-glucosidase inhibition. This suggests a potential role in managing postprandial hyperglycemia in diabetic patients .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The 1,8-naphthyridine core (target compound) vs. The 2-oxo-1,2-dihydro group in the target compound may enhance planarity compared to the 4-oxo-1,4-dihydro group in compound 67, influencing solubility and membrane permeability.

N3 Aryl Group: The 2,5-dichlorophenyl group introduces electron-withdrawing effects and steric bulk, contrasting with the rigid, hydrophobic adamantyl group in compound 65. This difference may modulate interactions with hydrophobic binding pockets in biological targets.

Synthetic Considerations :

- Compound 67 was synthesized with a 25% yield via TLC purification, suggesting that bulkier substituents (e.g., adamantyl) may complicate synthesis . The target compound’s dichlorophenyl group could pose similar challenges in purification or scalability.

Spectroscopic and Analytical Data :

- While compound 67 exhibited LC-MS (APCI+) m/z 422 (MH+) and IR peaks consistent with carboxamide and ketone groups, the target compound would likely show distinct spectral signatures due to its dichlorophenyl substituents (e.g., characteristic Cl isotope patterns in MS).

Biological Activity

N-(2,5-Dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a naphthyridine core with various substituents that contribute to its biological activity. The presence of the 2,5-dichlorophenyl group is particularly noteworthy as halogenated phenyl groups often enhance the lipophilicity and biological activity of organic compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |

| Pseudomonas aeruginosa | 0.8 μg/mL | 1.5 μg/mL |

The compound exhibited significant activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 1.0 μg/mL, indicating potent antibacterial properties .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses selective cytotoxicity, particularly towards breast cancer (MCF7) and lung cancer (A549) cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 15 |

| A549 | 20 |

| Normal Human Fibroblasts | >100 |

The IC50 values suggest that N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is significantly more toxic to cancer cells than to normal human fibroblasts, indicating a potential therapeutic window for anticancer applications .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription.

- Antifolate Activity : The compound may also act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation .

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.

Case Studies

A notable case study involved the evaluation of this compound in a murine model of bacterial infection. Mice treated with N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide showed a significant reduction in bacterial load compared to untreated controls. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves three stages:

Naphthyridine Core Formation : Cyclization of pyridine or quinoline precursors under acidic or thermal conditions (e.g., using polyphosphoric acid or microwave-assisted heating) .

Ethyl Group Introduction : Alkylation at the N1 position using ethyl halides in the presence of a base (e.g., K₂CO₃) .

Carboxamide Coupling : Reaction of the naphthyridine-3-carboxylic acid intermediate with 2,5-dichloroaniline via coupling agents like EDC/HOBt or DCC .

Optimization Tips :

-

Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility.

-

Monitor reaction progress via TLC or HPLC to minimize side products.

-

Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (solvent: ethanol/water) .

- Data Table : Synthesis Optimization Parameters

| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Core Formation | Polyphosphoric acid, 120°C, 6h | 58 | 90 | |

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 72 | 88 | |

| Coupling | EDC/HOBt, RT, 24h | 67 | 95 |

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons and carbons in the naphthyridine core (e.g., aromatic protons at δ 8.5–9.2 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH₃) .

- IR Spectroscopy : Confirm carbonyl groups (C=O at ~1680–1700 cm⁻¹) and amide bonds (N–H stretch at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 402.1 for C₁₉H₁₄Cl₂N₃O₂) .

- X-ray Crystallography : Resolve bond angles and spatial arrangement of substituents .

Advanced Research Questions

Q. What in silico strategies predict the biological targets and pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity to targets like DNA gyrase (for antimicrobial activity) or kinase enzymes (for anticancer potential) .

- ADMET Prediction : Employ SwissADME or pkCSM to assess:

- Lipophilicity (LogP ~3.2, optimal for membrane permeability).

- Bioavailability (Topological Polar Surface Area <140 Ų for oral absorption).

- Metabolic Stability (CYP450 enzyme interactions predicted via FAME™) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl groups) with bioactivity using MOE or Schrödinger .

Q. How do structural modifications influence bioactivity, and what SAR principles apply?

- Methodological Answer :

- Substituent Effects :

- Chlorine at 2,5-positions : Enhances lipophilicity and target binding (e.g., halogen bonding with DNA gyrase) .

- Ethyl Group at N1 : Increases metabolic stability compared to bulkier alkyl chains .

- SAR Table : Bioactivity vs. Substituents

| R Group (Position) | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| -H (N1) | 25.3 | 48.7 |

| -Ethyl (N1) | 12.1 | 32.9 |

| -Cl (2,5-Ph) | 8.4 | 18.5 |

| Data inferred from analogous naphthyridines |

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and MTT assays for cytotoxicity .

- Control Variables :

- Solvent Effects : Compare DMSO vs. saline solubility (e.g., 2 mg/mL in DMSO vs. <0.1 mg/mL in water) .

- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) to identify tissue-specific responses .

- Meta-Analysis : Pool data from independent studies using fixed-effects models to identify outliers .

Q. What in vitro assay designs are recommended for evaluating antimicrobial efficacy against resistant strains?

- Methodological Answer :

- Bacterial Strains : Use WHO-priority pathogens (e.g., MRSA, ESBL-producing E. coli) .

- Checkerboard Assay : Test synergy with β-lactams or fluoroquinolones to overcome resistance .

- Time-Kill Kinetics : Monitor bactericidal activity over 24h at 2× and 4× MIC concentrations .

- Resistance Induction : Serial passage experiments to assess mutation prevention concentration (MPC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.